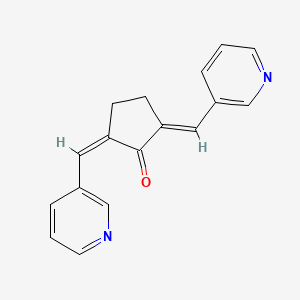![molecular formula C18H23N3O3 B7553239 (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7553239.png)
(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone, also known as DPM or 25D-NBOMe, is a synthetic compound that belongs to the family of N-benzyl phenethylamines. It is a potent psychoactive substance that has gained popularity in recent years due to its hallucinogenic properties. DPM is a derivative of the 2C family of psychedelic drugs and is structurally similar to other NBOMe compounds such as 25I-NBOMe and 25C-NBOMe.
作用機序
(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone works by binding to the 5-HT2A receptor and activating it. This leads to an increase in the levels of serotonin in the brain, which is responsible for the hallucinogenic effects of the drug. (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone also has an affinity for other serotonin receptors, including 5-HT2B and 5-HT2C, which may contribute to its overall effects.
Biochemical and Physiological Effects:
The effects of (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone on the body are complex and varied. It has been shown to have potent hallucinogenic effects, including changes in perception, thought, and emotion. (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone has also been shown to increase heart rate and blood pressure, which can be dangerous in certain individuals. Other effects of (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone include pupil dilation, sweating, and tremors.
実験室実験の利点と制限
(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone has several advantages as a research tool. It is a potent and selective agonist of the 5-HT2A receptor, which makes it useful for studying the neurobiology of perception and consciousness. (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone is also relatively easy to synthesize, which makes it accessible to researchers. However, (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone also has several limitations. Its potent hallucinogenic effects can make it difficult to use in certain studies, and its potential for cardiovascular effects makes it unsuitable for use in certain individuals.
将来の方向性
There are several potential future directions for research on (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone. One area of interest is the development of new therapeutic applications for the drug. (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone has been shown to have potential as a treatment for certain psychiatric disorders, including depression and anxiety. Another area of interest is the development of new analogs of (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone with improved pharmacological properties. Finally, research on the neurobiology of perception and consciousness using (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone is likely to continue to be an active area of research in the future.
合成法
The synthesis of (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone involves the reaction of 2,5-dimethoxybenzaldehyde with 2-(pyrazol-1-ylmethyl)piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a final purification step to obtain pure (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone. The synthesis of (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone is complex and requires specialized knowledge and equipment.
科学的研究の応用
(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone has been the subject of extensive research in recent years due to its potential therapeutic applications. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. (2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone has been shown to have a potent hallucinogenic effect, which has led to its use in research on the neurobiology of perception and consciousness.
特性
IUPAC Name |
(2,5-dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-15-7-8-17(24-2)16(12-15)18(22)21-11-4-3-6-14(21)13-20-10-5-9-19-20/h5,7-10,12,14H,3-4,6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVMJRGVXQMOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCCCC2CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7553157.png)
![N-[1-[2-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetyl]piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B7553162.png)
![1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one](/img/structure/B7553170.png)
![N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide](/img/structure/B7553171.png)
![N'-[2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carbonyl]-4-oxo-3H-phthalazine-1-carbohydrazide](/img/structure/B7553173.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B7553177.png)
![1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7553185.png)
![5-(2-fluorophenyl)-N-[4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7553209.png)


![N-methyl-N-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]quinoxalin-2-amine](/img/structure/B7553230.png)

![1-[4-[[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methylamino]methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7553255.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)